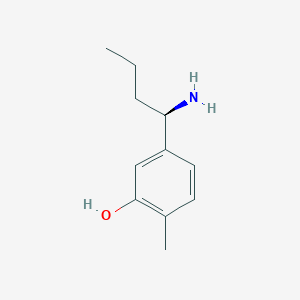
(R)-5-(1-Aminobutyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-Aminobutyl)-2-methylphenol: is an organic compound with a unique structure that includes an aminobutyl group attached to a methylphenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminobutyl)-2-methylphenol typically involves the reaction of a suitable precursor with an aminobutylating agent under controlled conditions. One common method involves the use of a phenol derivative, which undergoes a nucleophilic substitution reaction with an aminobutyl halide in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of ®-5-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-Aminobutyl)-2-methylphenol: undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminobutyl group can be reduced to form primary amines.
Substitution: The methyl and aminobutyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
®-5-(1-Aminobutyl)-2-methylphenol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
®-5-(1-Aminobutyl)-2-methylphenol: can be compared with similar compounds such as:
- ®-3-(1-Aminobutyl)benzonitrile hydrochloride
- ®-(1-Aminobutyl)phosphonsaeure-diethylester
- ®-((1R)-1-aminobutyl benzenesulfinate)
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the aminobutyl and methylphenol groups in ®-5-(1-Aminobutyl)-2-methylphenol provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
5-[(1R)-1-aminobutyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
DHJVXXCGIAMCLA-SNVBAGLBSA-N |
SMILES isomérique |
CCC[C@H](C1=CC(=C(C=C1)C)O)N |
SMILES canonique |
CCCC(C1=CC(=C(C=C1)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


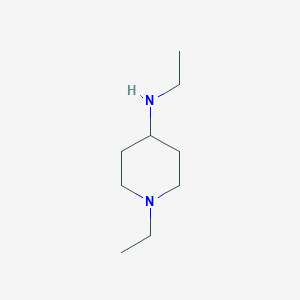

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)

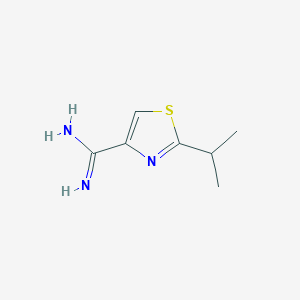
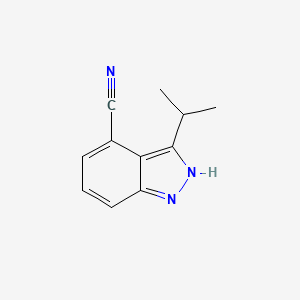

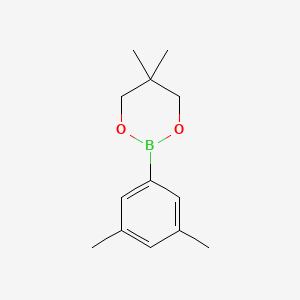
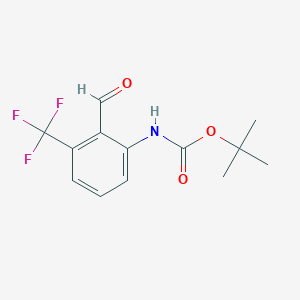
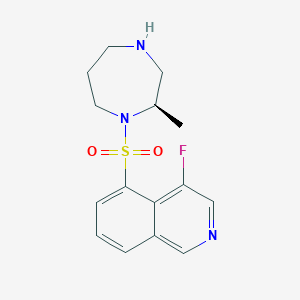
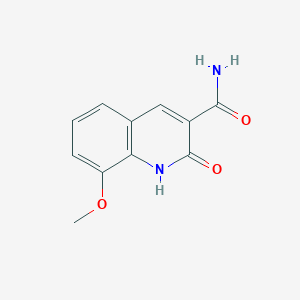
![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)
